molecular formula C11H12N2O B1313615 Spiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 6786-41-0

Spiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No. B1313615
CAS RN: 6786-41-0
M. Wt: 188.23 g/mol
InChI Key: FQSHLSLQUHZOMV-UHFFFAOYSA-N
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Description

Spiro[indoline-3,3'-pyrrolidin]-2-one, also known as spiroindoline-2-one, is a cyclic compound consisting of a five-membered ring containing two nitrogen atoms and two oxygen atoms. It is a derivative of the amino acid tryptophan and is found in a variety of natural products. It has been studied extensively in the laboratory and has been found to have a wide range of biological activities. This review aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of spiroindoline-2-one.

Scientific Research Applications

1. Diastereodivergent Synthesis

  • Summary of Application: Spiro[indoline-3,2’-pyrrolidin]-2-ones are synthesized through base-promoted (3 + 2) cycloadditions . The catalysts control the configuration of the stereocenters .
  • Methods of Application: When a Lewis base (PCy 3) is used as a catalyst, good yields and excellent diastereoselectivities are obtained . Spiro[indoline-3,2’-pyrrolidin]-2-ones of a different diastereoisomer are produced in good yields when a Brønsted base (K 2 CO 3) is used .
  • Results or Outcomes: The diastereodivergent synthesis of a target spirocyclic compound results in the formation of spirocyclic compounds with varied biological activities .

2. Smart Material Production

  • Summary of Application: Spiropyrans, including Spiro[indoline-3,3’-pyrrolidin]-2-one, are used in the production of smart materials .
  • Methods of Application: The transformation of spiropyran molecules from the cyclic (SP) to the opened merocyanine (MC) form can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium, and even by mechanical stress .
  • Results or Outcomes: Spiropyran-like systems meet the basic requirements for multi-functionality and sensitivity that make them promising building blocks for the creation of various dynamic materials .

3. Three-Component One-Pot Synthesis

  • Summary of Application: A series of new spiro[indoline-pyrrolidine] derivatives is synthesized through a one-pot sequential three-component process .
  • Methods of Application: Reactions proceed through a 1,3-dipolar cycloaddition between azomethine ylides, generated in situ from the condensation of isatins with sarcosine, and trans-1,2-dibenzoylethylene as dipolarophile under conventional heating .
  • Results or Outcomes: This protocol provides a mild reaction condition with operational simplicity, affording high regioselectivity and stereoselectivity, enabling to assemble a complex structural entity in a single step in good to excellent yields .

4. Selective Hg (II) Fluorescence Sensor

  • Summary of Application: Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives, which are synthesized from isatins, pyrazolones, and malononitrile, have been used as selective fluorescence sensors for the detection of Hg 2+ .
  • Methods of Application: The one-pot synthesis of these derivatives is performed via a three-component cyclocondensation reaction in aqueous media using a specific catalyst .
  • Results or Outcomes: The advantageous features of this method include mild reaction conditions, operational simplicity, and high regioselectivity and stereoselectivity .

properties

IUPAC Name

spiro[1H-indole-3,3'-pyrrolidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSHLSLQUHZOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449607
Record name spiro[indoline-3,3'-pyrrolidin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indoline-3,3'-pyrrolidin]-2-one

CAS RN

6786-41-0
Record name Spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6786-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name spiro[indoline-3,3'-pyrrolidin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
32
Citations
M Yasui, H Ohbu, M Ishikawa, T Yoshida… - The Journal of …, 2022 - ACS Publications
Spiro[indole-3,3′-pyrrolidine]-2′-ones were synthesized via one-pot chloroformylation-dearomatizing spirocyclization of tryptamine derivatives. Moreover, the “thio” equivalent spiro[…
Number of citations: 3 pubs.acs.org
Y Wang, X Wang, J Lin, B Yao, G Wang… - Advanced Synthesis …, 2018 - Wiley Online Library
The spiro[indoline‐3,3′‐pyrrolidin]‐2‐ones were synthesized via a silica gel and alumina‐mediated sequential transformation based on tryptamine‐derived ynesulfonamide substrates …
Number of citations: 20 onlinelibrary.wiley.com
ÁA Kelemen, G Satala, AJ Bojarski, GM Keserű - Molecules, 2017 - mdpi.com
Synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids (coerulescine analogues) were investigated as new ligands for aminergic G-protein coupled receptors (GPCRs). The …
Number of citations: 15 www.mdpi.com
J Su, Z Ma, X Li, L Lin, Z Shen, P Yang… - Advanced Synthesis …, 2016 - Wiley Online Library
The introduction of a trifluoromethyl group into the 2′‐position of spiro‐pyrrolidine‐3,3′‐oxindoles is described. By using 1 mol% of a quinine‐derived squaramide as catalyst, the 2,2,…
Number of citations: 45 onlinelibrary.wiley.com
VF Batista, DCGA Pinto, AMS Silva - Expert Opinion on Drug …, 2022 - Taylor & Francis
Introduction Spirocyclic scaffolds are an exceptional tool in drug design, allowing fine-tuning of a molecule’s conformational and physicochemical properties. As it expands and …
Number of citations: 10 www.tandfonline.com
AA Akaev, EV Villemson, NS Vorobyeva… - The Journal of …, 2017 - ACS Publications
A new synthetic approach to biologically relevant spiro[pyrrolidine-3,3′-oxindoles] was developed on the basis of the cascade transformation of 3-(2-azidoethyl)oxindoles via …
Number of citations: 38 pubs.acs.org
Y Lei, XN Zhang, XY Yang, Q Xu, M Shi - RSC Advances, 2015 - pubs.rsc.org
Phosphine-catalyzed [4 + 1] annulation of Morita–Baylis–Hillman (MBH) carbonates with oxindole-derived α,β-unsaturated imines has been developed, giving the corresponding 1′,2…
Number of citations: 20 pubs.rsc.org
A Kumar, G Gupta, AK Bishnoi, R Saxena… - Bioorganic & Medicinal …, 2015 - Elsevier
We report herein the design and synthesis of bioisosteres of spirooxindole (MI-63/219), a small-molecule inhibitors of the MDM2–p53 interaction as anti-breast cancer agents. …
Number of citations: 62 www.sciencedirect.com
A Pesquet, H Marzag, M Knorr, C Strohmann… - Organic & …, 2019 - pubs.rsc.org
Based on N-acyliminium species, two efficient and rapid approaches to diversify spirocyclic systems connected by two different carbon centers to the isoindole ring have been developed…
Number of citations: 11 pubs.rsc.org
H Chen, P Hua, D Huang, Y Zhang… - Journal of Medicinal …, 2022 - ACS Publications
Osteoclasts have an additional demand for cholesterol compared to normal cells. Liver X receptors (LXRs) are famous for regulation of lipid and cholesterol metabolism. Therefore, we …
Number of citations: 3 pubs.acs.org

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